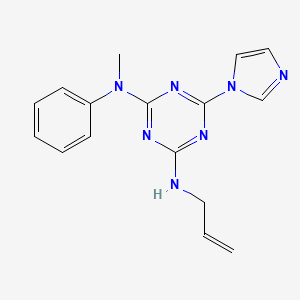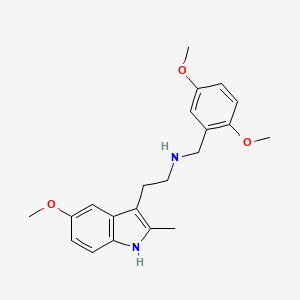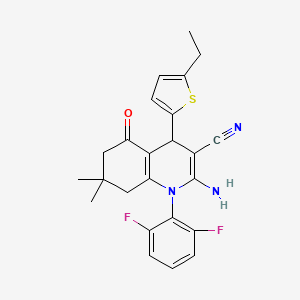![molecular formula C21H21N3OS B11503768 (2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11503768.png)
(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines a pyrrole ring, a thiazole ring, and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include cyclopentyl derivatives, dimethylpyrrole, and benzimidazole precursors. The key steps in the synthesis may involve:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: This step may involve the condensation of a thioamide with a suitable aldehyde or ketone.
Benzimidazole Ring Formation: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Coupling and Cyclization: The final step involves the coupling of the intermediate compounds followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, (2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Cyanocyclohexyl)acetic acid: This compound shares a cyclohexyl group with the target compound but differs in its overall structure and functional groups.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound has a complex structure with tricyclic fused ring systems, similar to the target compound’s multi-ring structure.
Uniqueness
What sets (2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its unique combination of pyrrole, thiazole, and benzimidazole rings. This structure may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N3OS |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2Z)-2-[(1-cyclopentyl-2,5-dimethylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H21N3OS/c1-13-11-15(14(2)23(13)16-7-3-4-8-16)12-19-20(25)24-18-10-6-5-9-17(18)22-21(24)26-19/h5-6,9-12,16H,3-4,7-8H2,1-2H3/b19-12- |
InChI Key |
CCCNHXGRBLWBAV-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCC2)C)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC1=CC(=C(N1C2CCCC2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11503687.png)
![4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11503689.png)

![1-(2-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11503695.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone](/img/structure/B11503703.png)
![3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503710.png)
![3-(4-Tert-butylphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B11503716.png)
![3-chloro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11503720.png)

![N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11503725.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11503741.png)
![Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11503742.png)

